molecular formula C14H9NO2S B3060637 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- CAS No. 59850-88-3

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-

Cat. No.: B3060637
CAS No.: 59850-88-3
M. Wt: 255.29 g/mol
InChI Key: NCQWSWJXUMRWHD-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- (CAS: 26060-06-0, molecular formula: C₁₂H₇NO₂S, molecular weight: 229.25) is a heterocyclic compound featuring a benzoxazinone core substituted with a 2-thienylvinyl group at the 2-position. This compound belongs to the 4H-3,1-benzoxazin-4-one subclass, which is structurally distinct from other benzoxazinone derivatives due to the positioning of oxygen and nitrogen atoms in the fused ring system. It is commercially available as a biochemical reagent, with applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(2-thiophen-2-ylethenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-11-5-1-2-6-12(11)15-13(17-14)8-7-10-4-3-9-18-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQWSWJXUMRWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409317
Record name 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59850-88-3
Record name 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- can be achieved through a one-pot method. This involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The reaction typically proceeds under mild conditions, resulting in high yields and simplified workup processes . Another method involves the reaction of anthranilic acid with benzoyl chloride in the presence of triethylamine, followed by cyclization using cyanuric chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound is amenable to nucleophilic substitution reactions, particularly at the benzoxazinone ring and the thienyl group.

Common Reagents and Conditions

Common reagents used in these reactions include cyanuric chloride, dimethylformamide, acetic anhydride, and sulfuric acid . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazinones and quinazolinone derivatives, which have significant medicinal properties .

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.

    Biology: Exhibits potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Investigated for its potential as an anti-neoplastic agent and elastase inhibitor.

    Industry: Utilized in the development of herbicides and fungicides due to its biological activity.

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on substituents at the 2-position. Key analogues include:

Compound Name Substituent Key Applications/Properties References
2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one 4-Chlorophenyl Herbicidal activity (IC₅₀ ~2,4-D)
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one 4-Nitrophenyl High yield (86%), IR: ν=1766 cm⁻¹
2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one Hexadecyloxy, methyl Pharmaceutical (obesity treatment)
2,2’-(1,4-Phenylene)bis[4H-3,1-benzoxazin-4-one] Bis-benzoxazinone UV absorber (UV-3638)
2-Phenoxymethyl derivatives Phenoxymethyl groups Herbicidal activity via TIR1 receptor
  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance herbicidal potency. For example, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one exhibits strong herbicidal activity (IC₅₀ ~2,4-D) due to nitro group electronegativity stabilizing reactive intermediates .
  • Alkyl/Aryl Groups (e.g., hexadecyloxy): Improve lipophilicity for pharmaceutical applications. Cetilistat (2-hexadecyloxy derivative) inhibits gastrointestinal lipases for obesity treatment .
  • Thienyl Groups: The 2-thienylvinyl group in the target compound may enhance π-conjugation and photostability, making it suitable for materials science or photodynamic therapy (inferred from UV-3638’s design ).

Spectroscopic Properties

  • IR Spectroscopy: The carbonyl stretch (C=O) in 4H-3,1-benzoxazin-4-ones appears at ~1760–1770 cm⁻¹, with shifts depending on substituents (e.g., 1766 cm⁻¹ for nitro derivatives) .
  • NMR Data: Protons adjacent to electron-withdrawing groups (e.g., 2-(4-chlorophenyl)) show downfield shifts in ¹H-NMR (δ 7.5–8.5 ppm for aromatic protons) .

Key Research Findings

Substituent-Driven Bioactivity: Halo and nitro groups at the 2-position significantly enhance herbicidal and enzyme-inhibitory properties, while alkyl chains improve pharmacokinetic profiles .

Green Synthesis Advancements: The one-pot iminium cation method reduces energy consumption and waste, aligning with green chemistry principles .

Structural Versatility: The benzoxazinone core supports diverse applications, from agrochemicals (flumioxazin analogues) to pharmaceuticals (Cetilistat) .

Biological Activity

The compound 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview of its mechanisms, effects, and applications.

Chemical Structure and Properties

  • Molecular Formula : C14H9NO3
  • Molecular Weight : 239.226 Da
  • CAS Number : 59850-88-3

The compound features a benzoxazinone core with a thienyl substitution, which is crucial for its biological activity. The structural uniqueness contributes to its interactions with biological targets.

The biological activity of 4H-3,1-Benzoxazin-4-one derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds have been identified as inhibitors of serine proteases, particularly human leukocyte elastase. The inhibition occurs through acylation at the active site serine residue, preventing enzyme-substrate interactions .
  • Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, structure-activity relationship studies have shown significant alterations in cell cycle distribution in P388 cells treated with related compounds .
  • Anti-inflammatory Effects : The elastase inhibitory properties suggest potential applications in treating inflammatory conditions by mitigating tissue degradation caused by excessive elastase activity .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In a study involving various benzoxazinone derivatives, two compounds demonstrated notable cytotoxicity with ID50 values of 9.9 µM and 8.9 µM against P388 cells . This suggests a promising avenue for developing antineoplastic agents.
  • Elastase Inhibition :
    • A specific derivative showed stronger inhibitory activity against elastase compared to traditional inhibitors. This property is particularly relevant for conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Activity :
    • Benzoxazinone derivatives have been evaluated for their antimicrobial properties, showing efficacy against various fungal pathogens. For example, certain derivatives exhibited significant inhibition against Sclerotium rolfsii and Rhizoctonia solani, highlighting their potential in agricultural applications .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicitySignificant cell cycle alteration in P388 cells ,
Enzyme InhibitionStrong inhibition of human leukocyte elastase ,
AntimicrobialEffective against fungal pathogens
Anti-inflammatoryPotential therapeutic agent for inflammatory diseases

Synthesis and Industrial Applications

The synthesis of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- can be achieved through a one-pot method involving iminium cation formation. This approach simplifies the synthesis process while maintaining high yields.

Industrial Relevance

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceuticals : Development of anti-inflammatory and antineoplastic drugs.
  • Agriculture : Formulation of herbicides and fungicides leveraging its antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Reactant of Route 2
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4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.